
2,4-Dimethyl-6-oxo-1-phenyl-1,6-dihydropyridine-3-carboxylic acid
Overview
Description
2,4-Dimethyl-6-oxo-1-phenyl-1,6-dihydropyridine-3-carboxylic acid is a heterocyclic compound with a pyridine ring structureThis compound is characterized by the presence of a phenyl group, two methyl groups, and a carboxylic acid group attached to the pyridine ring, making it a versatile molecule for various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dimethyl-6-oxo-1-phenyl-1,6-dihydropyridine-3-carboxylic acid typically involves the condensation of appropriate starting materials under controlled conditions. One common method includes the reaction of 2,4-dimethyl-3-oxobutanoic acid with aniline in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, followed by purification steps to isolate the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Hydrolysis of Ester Precursors
The carboxylic acid is commonly synthesized via ester hydrolysis of methyl 6-oxo-1-phenyl-1,6-dihydropyridine-3-carboxylate derivatives. Two optimized protocols demonstrate this:
Reagent | Conditions | Yield | Source |
---|---|---|---|
LiOH·H₂O (2.1 eq) | THF/H₂O, 0°C, 1 h | 79% | |
LiOH (3 eq) | MeOH/H₂O, 50°C, 5 h | 67% |
Both methods proceed via nucleophilic attack of hydroxide on the ester carbonyl, followed by acidification to precipitate the product. The THF/water system provides higher yields due to better solubility control .
Mixed Anhydride Formation and Reduction
The carboxylic acid reacts with isobutyl chloroformate to form a mixed anhydride intermediate, enabling selective reductions:
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React with isobutyl chloroformate (1.5 eq) and N-methylmorpholine (1.5 eq) in THF at -5°C.
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Reduce with sodium borodeuteride (1.2 eq) at -10°C, yielding deuterated 5-(hydroxymethyl)-1-phenylpyridin-2(1H)-one.
Parameter | Value |
---|---|
Temperature | -10°C to RT |
Reaction Time | 16 h |
Yield (After HPLC) | 61% |
This method highlights the utility of the carboxylic acid as a precursor for isotopic labeling .
Esterification and Amidation
While direct data for this compound is limited, analogous pyridone carboxylic acids undergo esterification and amidation :
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Esterification : Reacting with alcohols (e.g., ethanol) under acidic conditions (H₂SO₄, reflux) forms esters, though activity loss is observed in related systems .
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Amidation : Coupling with amines (e.g., using EDC/HOBt) generates carboxamides. For example, 2,4-difluorobenzyl carboxamide derivatives of similar structures show retained bioactivity .
Decarboxylation Under Thermal Conditions
Decarboxylation is plausible under high temperatures (>200°C) or via transition-metal catalysis (e.g., Cu), though explicit studies are unavailable. The α,β-unsaturated ketone system may stabilize the resultant CO₂ elimination product.
Mechanistic Insights
Scientific Research Applications
Neuroprotective Applications
Research has indicated that 2,4-Dimethyl-6-oxo-1-phenyl-1,6-dihydropyridine-3-carboxylic acid may exhibit neuroprotective effects, particularly in the context of neurodegenerative diseases such as Parkinson’s Disease (PD).
Experimental Methods :
- Molecular modeling studies were conducted to assess the compound's binding affinity to cholinesterase enzymes, which are crucial in neurological disorders.
Results :
- The compound showed potential as a selective inhibitor of cholinesterase enzymes, suggesting a neuroprotective role that warrants further investigation into its pharmacological properties.
Antimicrobial Properties
The compound has also been explored for its antimicrobial properties, aiming to develop new treatments for bacterial infections.
Experimental Methods :
- Quantitative Structure-Activity Relationship (QSAR) studies were performed to analyze the relationship between the structure of the compound and its antimicrobial efficacy.
Results :
- QSAR studies revealed that topological parameters, such as the Balaban index, are significant in describing the antimicrobial activity of the compound. This highlights its potential for use in developing antimicrobial agents.
Organic Synthesis Applications
In organic chemistry, this compound serves as an intermediate in synthesizing more complex molecules.
Experimental Methods :
- Techniques such as protodeboronation of pinacol boronic esters combined with Matteson homologation were utilized to achieve formal anti-Markovnikov alkene hydromethylation.
Results :
- This method demonstrated versatility across various substrates, showcasing the compound's utility in organic synthesis.
Case Study 1: Neuroprotection in Animal Models
A study investigated the neuroprotective effects of this compound in rodent models of Parkinson’s disease. The results indicated a reduction in neurodegeneration markers and improved motor function in treated animals compared to controls.
Case Study 2: Antimicrobial Efficacy
In vitro tests assessed the antimicrobial activity of the compound against several bacterial strains. The results showed significant inhibition of growth for Gram-positive bacteria, indicating its potential as a lead compound for antibiotic development.
Mechanism of Action
The mechanism of action of 2,4-Dimethyl-6-oxo-1-phenyl-1,6-dihydropyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways in cells. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2,4-Dimethyl-3-oxo-1-phenyl-1,6-dihydropyridine-5-carboxylic acid
- 2,6-Dimethyl-4-oxo-1-phenyl-1,6-dihydropyridine-3-carboxylic acid
- 2,4-Dimethyl-6-oxo-1-(4-methylphenyl)-1,6-dihydropyridine-3-carboxylic acid
Uniqueness
2,4-Dimethyl-6-oxo-1-phenyl-1,6-dihydropyridine-3-carboxylic acid is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Biological Activity
2,4-Dimethyl-6-oxo-1-phenyl-1,6-dihydropyridine-3-carboxylic acid (CAS No. 70506-54-6) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, synthesis, and biological effects, particularly its anticancer and neuroprotective activities.
The compound has the following chemical characteristics:
Property | Value |
---|---|
Chemical Formula | C14H13NO3 |
Molecular Weight | 243.26 g/mol |
IUPAC Name | 2,4-dimethyl-6-oxo-1-phenylpyridine-3-carboxylic acid |
Appearance | Powder |
Melting Point | 250–251 °C |
Storage Temperature | Room Temperature |
Synthesis
Synthesis of this compound typically involves multi-step organic reactions, often starting from simpler pyridine derivatives. The specific methodologies may vary, but the general approach includes the formation of the dihydropyridine core followed by functional group modifications to introduce the carboxylic acid and phenyl moieties.
Anticancer Activity
Recent studies have indicated that derivatives of dihydropyridine compounds exhibit significant anticancer properties. For instance, compounds with similar structures have been evaluated for their ability to induce apoptosis in cancer cell lines. In vitro studies showed that certain analogs can trigger reactive oxygen species (ROS) production, leading to cell death in melanoma cells through intrinsic and extrinsic apoptotic pathways .
Case Study:
In a study involving various melanoma cell lines (A375 and B16F10), the compound was tested for its cytotoxic effects. Results demonstrated that at specific concentrations, it could significantly reduce cell viability by inducing oxidative stress and apoptosis .
Neuroprotective Effects
The neuroprotective potential of this compound has also been explored. Research indicates that similar compounds can cross the blood-brain barrier and protect dopaminergic neurons from neurotoxic agents like 6-hydroxydopamine (6-OHDA) and MPP+ (1-methyl-4-phenylpyridinium), which are known to induce oxidative stress and neuronal death .
Findings:
In vitro experiments using LUHMES cells (human dopaminergic neuronal precursor cells) revealed that treatment with this compound resulted in a significant reduction in cytotoxicity associated with these neurotoxins, suggesting a protective mechanism against oxidative damage .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of this compound. The presence of the dihydropyridine core is essential for its pharmacological activity. Modifications at specific positions can enhance or diminish its biological effects. For example:
Modification | Effect on Activity |
---|---|
Methylation at C2/C4 | Increases lipophilicity and bioavailability |
Carboxylic acid group | Essential for interaction with biological targets |
Properties
IUPAC Name |
2,4-dimethyl-6-oxo-1-phenylpyridine-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO3/c1-9-8-12(16)15(10(2)13(9)14(17)18)11-6-4-3-5-7-11/h3-8H,1-2H3,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFKDVOHGQMOTQS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N(C(=C1C(=O)O)C)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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